thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate
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Overview
Description
2,7,10,12-Tetraazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-12-((2-(1-methylethyl)-4-thiazolyl)methyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice. Common synthetic routes may include:
Step 1: Formation of the tetraazatetradecanoic acid backbone through a series of amide bond formations.
Step 2: Introduction of the hydroxyl and thiazolyl groups via nucleophilic substitution reactions.
Step 3: Final esterification to form the thiazolylmethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazolyl and phenylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example, the thiazolyl group may interact with enzyme active sites, while the phenylmethyl groups could facilitate binding to hydrophobic pockets in proteins. The exact pathways would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,7,10,12-Tetraazatetradecanoic acid derivatives: Compounds with similar backbones but different functional groups.
Thiazolylmethyl esters: Compounds with similar ester groups but different core structures.
Properties
CAS No. |
165314-94-3 |
---|---|
Molecular Formula |
C38H50N6O5S2 |
Molecular Weight |
735.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[ethyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C38H50N6O5S2/c1-6-44(21-30-23-50-36(41-30)26(4)5)37(47)43-34(25(2)3)35(46)40-29(17-27-13-9-7-10-14-27)19-33(45)32(18-28-15-11-8-12-16-28)42-38(48)49-22-31-20-39-24-51-31/h7-16,20,23-26,29,32-34,45H,6,17-19,21-22H2,1-5H3,(H,40,46)(H,42,48)(H,43,47)/t29-,32-,33-,34-/m0/s1 |
InChI Key |
SOHAIWDCPDZJRF-UYDQTSAYSA-N |
Isomeric SMILES |
CCN(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CCN(CC1=CSC(=N1)C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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